molecular formula C21H22FN3O4S2 B2859744 (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone CAS No. 851800-27-6

(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone

Cat. No.: B2859744
CAS No.: 851800-27-6
M. Wt: 463.54
InChI Key: VCDMJKVBMHMPPY-UHFFFAOYSA-N
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Description

This sophisticated synthetic compound, (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone, represents a structurally refined chemical tool designed for advanced investigation of neurological targets, particularly the GABA-A receptor system. The molecular architecture incorporates key pharmacophores including a 4,5-dihydro-1H-imidazole core, a 4-fluorobenzylthio moiety, and a 4-(morpholinosulfonyl)phenyl methanone group, creating a multifunctional ligand with potential applications in neuroscience research. The 4,5-dihydro-1H-imidazole component serves as a critical bioisostere for imidazo[1,2-a]pyridine scaffolds found in established GABA-A receptor modulators like zolpidem and alpidem, potentially offering improved metabolic stability while maintaining target engagement . The strategic incorporation of a fluorine atom at the para-position of the benzylthio substituent follows contemporary medicinal chemistry approaches to enhance metabolic stability and optimize pharmacokinetic properties, potentially mitigating the formation of reactive metabolites that can lead to hepatotoxicity concerns associated with earlier chemical series . The morpholinosulfonyl phenyl moiety contributes significant hydrogen-bonding capacity and polarity, potentially enhancing aqueous solubility and providing additional vector for target interaction. Researchers may employ this compound as a chemical probe to explore allosteric modulation at the α1/γ2 interface of GABA-A receptors, a therapeutically relevant target for neurological conditions related to basal ganglia dysfunction . The compound's unique structural features make it particularly valuable for structure-activity relationship studies aimed at developing novel positive allosteric modulators with improved safety profiles and metabolic stability compared to existing chemotypes. This reagent enables investigations into GABAergic signaling pathways and offers potential applications in research models of Parkinson's disease, motor function disorders, and other neurological conditions where selective modulation of specific GABA-A receptor subpopulations may provide therapeutic benefit .

Properties

IUPAC Name

[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O4S2/c22-18-5-1-16(2-6-18)15-30-21-23-9-10-25(21)20(26)17-3-7-19(8-4-17)31(27,28)24-11-13-29-14-12-24/h1-8H,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDMJKVBMHMPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following structural components:

  • Imidazole Ring : Known for its role in biological systems, particularly in enzyme interactions.
  • Thioether Group : Enhances lipophilicity and may influence binding affinity.
  • Morpholinosulfonyl Group : Potentially increases solubility and bioavailability.

Molecular Formula : C17H18FN3O2S
Molecular Weight : 345.41 g/mol

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors. The imidazole moiety can coordinate with metal ions, while the thioether and morpholino groups may enhance the compound's binding properties. Preliminary studies suggest that it may function as an enzyme inhibitor or receptor modulator, impacting various biochemical pathways.

Biological Activity

Recent studies have highlighted several promising biological activities associated with this compound:

Anticancer Activity

Research indicates that compounds with imidazole structures often exhibit anticancer properties. The target cancer cell lines include:

  • HepG2 (liver cancer)
  • MDA-MB-231 (breast cancer)

In vitro assays have shown that this compound can inhibit cell proliferation in these lines, suggesting potential as a chemotherapeutic agent.

Antimicrobial Properties

The presence of the thioether group may confer antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, which warrants further investigation into this compound's potential as an antimicrobial agent.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

StudyFindings
Investigated the anticancer effects of imidazole derivatives on HepG2 cells, highlighting significant growth inhibition.
Reported on the interactions of fluorinated thioether compounds with cytochrome P450 enzymes, suggesting metabolic pathways that could enhance therapeutic efficacy.
Examined structure-activity relationships (SAR) for thioether-containing compounds, indicating that modifications can lead to increased potency against specific targets.

Comparative Biological Activities

Compound NameStructure FeaturesNotable Activities
This compoundImidazole ring, thioether linkageAnticancer, antimicrobial
2-MethylimidazoleImidazole ringAntimicrobial
Benzothiazole derivativesThiazole ringAnticancer

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

2.1. Core Heterocycle Modifications
  • 4,5-Dihydroimidazole vs. Aromatic Imidazoles: The target compound’s partially saturated imidazoline ring contrasts with aromatic imidazoles (e.g., 2-(4-fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole, ).
  • Triazole Derivatives: Compounds like 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () replace the imidazole core with a triazole. Triazoles are fully aromatic and planar, offering stronger π-π stacking interactions but reduced flexibility compared to dihydroimidazoles .
2.2. Substituent Analysis
  • Sulfonyl Groups: Morpholinosulfonyl (Target): Enhances solubility via the morpholine oxygen atoms, which can form hydrogen bonds. This group is bulkier and more polar than phenylsulfonyl substituents (e.g., in ), which are lipophilic and may improve membrane permeability .
  • Fluorinated Moieties :
    The 4-fluorobenzylthio group in the target compound parallels fluorophenyl substituents in analogs like 2-(4-fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole (). Fluorine’s electronegativity enhances metabolic stability and modulates electronic effects (e.g., dipole interactions) .

  • Aryl Methanone Variations: The ethoxyphenyl methanone in (4-ethoxyphenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone () contrasts with the target’s morpholinosulfonylphenyl group. Ethoxy is smaller and less polar, likely reducing aqueous solubility compared to the morpholino derivative .
2.3. Physicochemical Properties
Property Target Compound Ethoxyphenyl Analog () Triazole Derivative ()
Core Structure 4,5-Dihydroimidazole 4,5-Dihydroimidazole 1,2,4-Triazole
Sulfonyl Group Morpholinosulfonyl None (Ethoxy substituent) Phenylsulfonyl
logP (Predicted) Moderate (~3.5) Higher (~4.0) High (~4.5)
Solubility Improved (polar morpholino) Lower (ethoxy) Low (lipophilic sulfonyl)
Fluorine Content 1 F atom 1 F atom 2 F atoms (2,4-difluorophenyl)

Preparation Methods

Sulfonation of Toluene Derivative

The synthesis begins with 4-methylbenzenesulfonyl chloride as a precursor. Sulfonation is achieved via chlorosulfonic acid treatment, yielding 4-(chlorosulfonyl)benzoyl chloride . Subsequent reaction with morpholine in dichloromethane (DCM) at 0–5°C produces 4-(morpholinosulfonyl)benzoyl chloride (78% yield).

Reaction Conditions :

  • Morpholine : 1.2 equiv, DCM, 2 h
  • Workup : Aqueous NaHCO₃ wash, drying over MgSO₄

Preparation of 2-((4-Fluorobenzyl)thio)-4,5-dihydro-1H-imidazole

Thioether Formation via Nucleophilic Substitution

4,5-Dihydro-1H-imidazole-2-thiol (1.0 equiv) reacts with 4-fluorobenzyl bromide (1.1 equiv) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. The reaction proceeds at 60°C for 6 h, yielding the thioether intermediate (85% purity).

Optimization Notes :

  • Solvent : DMF > THF (higher polarity enhances nucleophilicity)
  • Base : K₂CO₃ > NaH (avoids side reactions)

Purification via Recrystallization

Crude product is recrystallized from heptane/ethyl acetate (3:1) to achieve >99% purity.

Coupling via Friedel-Crafts Acylation

Acylation of Dihydroimidazole-Thioether

The dihydroimidazole-thioether (1.0 equiv) is treated with 4-(morpholinosulfonyl)benzoyl chloride (1.05 equiv) in anhydrous DCM under nitrogen. Catalytic aluminum chloride (AlCl₃, 0.1 equiv) facilitates acylation at 25°C for 12 h.

Reaction Metrics :

  • Yield : 72%
  • Purity : 94% (HPLC)

Alternative Coupling Using CDI

To avoid harsh Lewis acids, carbonyl diimidazole (CDI, 1.2 equiv) activates the acyl chloride in THF. After 2 h, the dihydroimidazole-thioether is added, yielding the product in 68% yield.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 4.32 (s, 2H, SCH₂), 3.72 (t, J = 6.0 Hz, 4H, morpholine), 3.12 (t, J = 6.0 Hz, 4H, morpholine).
  • IR (cm⁻¹) : 1675 (C=O), 1340, 1160 (SO₂), 690 (C-S).

Chromatographic Purity

  • HPLC : Retention time 12.3 min (C18 column, 70:30 acetonitrile/water).
  • MS (ESI+) : m/z 490.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Acylating Agent Catalyst Yield (%) Purity (%)
Friedel-Crafts Benzoyl chloride AlCl₃ 72 94
CDI-Mediated CDI-activated None 68 92

The Friedel-Crafts method offers higher efficiency but requires stringent anhydrous conditions. CDI-mediated coupling, though milder, necessitates stoichiometric reagent use.

Scale-Up and Industrial Considerations

  • Cost Efficiency : Morpholine sulfonation contributes 40% of total synthesis cost.
  • Waste Streams : DMF recovery via distillation reduces environmental impact.
  • Regulatory Compliance : Residual AlCl₃ must be <50 ppm (ICH Q3C).

Q & A

Q. What are the key steps and reagents for synthesizing (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone?

Answer: The synthesis involves three primary steps:

Imidazole core formation : Condensation of glyoxal with ammonia and formaldehyde under acidic conditions to form the dihydroimidazole ring .

Thioether linkage : Reaction of 4-fluorobenzyl chloride with the imidazole intermediate using sodium hydrosulfide (NaSH) in a polar aprotic solvent (e.g., DMF) at 60–80°C .

Sulfonyl group introduction : Coupling the morpholinosulfonylphenyl moiety via nucleophilic aromatic substitution, typically using 4-(morpholinosulfonyl)benzoyl chloride in the presence of a base like triethylamine .
Key reagents : Hydrogen peroxide (for oxidation control), lithium aluminum hydride (reduction), and catalytic Pd/C for deprotection steps. Purity is confirmed via TLC, 1H^1H-NMR, and HRMS .

Q. How can researchers confirm the structural integrity and purity of this compound?

Answer:

  • Spectroscopic analysis : 1H^1H- and 13C^{13}C-NMR to verify substituent positions and bond connectivity .
  • Mass spectrometry : HRMS (ESI+) for molecular weight confirmation .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Crystallography : Single-crystal X-ray diffraction (using SHELX programs) for 3D structural validation, though this requires high-purity crystals .

Q. What biological targets are plausible for this compound based on structural analogs?

Answer: Similar imidazole-thioether derivatives exhibit activity against:

  • Kinases : Inhibition of EGFR or MAPK via competitive binding to ATP pockets .
  • Microbial enzymes : Disruption of bacterial dihydrofolate reductase (DHFR) due to thioether flexibility .
  • Cellular receptors : Fluorine enhances lipophilicity, improving interactions with G-protein-coupled receptors (GPCRs) .
    Methodological note: Preliminary screening should use enzyme inhibition assays (e.g., fluorescence-based ADP-Glo™) and microbial MIC testing .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing by-products like sulfoxides?

Answer:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 mins vs. 12 hrs) and improves regioselectivity during thioether formation .
  • Oxidation control : Use stoichiometric H2_2O2_2 (1.1 equiv.) at 0°C to prevent over-oxidation to sulfones. Monitor via in-situ FTIR for S=O bond detection .
  • Solvent selection : Replace DMF with acetonitrile to reduce side-reactions; yields increase from 65% to 82% in pilot studies .

Q. How should researchers resolve contradictions in biological activity data across related compounds?

Answer:

  • SAR analysis : Systematically compare substituents (e.g., 4-fluorobenzyl vs. 3-fluorobenzyl) using molecular docking (AutoDock Vina) and free-energy perturbation (FEP) calculations. For example, 4-fluorine improves hydrophobic interactions with kinase active sites by 1.2 kcal/mol .
  • Experimental validation : Use isothermal titration calorimetry (ITC) to quantify binding affinities (Kd_d) and correlate with computational predictions .

Q. What computational strategies predict the compound’s electronic properties and reactivity?

Answer:

  • Density functional theory (DFT) : Apply the B3LYP/6-31G* basis set to calculate HOMO-LUMO gaps, revealing nucleophilic sites (e.g., sulfur in thioether) prone to oxidation .
  • Molecular dynamics (MD) : Simulate solvent interactions (e.g., water/DMSO) to assess stability; the morpholinosulfonyl group increases solubility by 40% compared to phenyl analogs .

Q. How can researchers design SAR studies to improve metabolic stability?

Answer:

  • Fluorine scanning : Replace hydrogen with fluorine at the benzyl para-position to block cytochrome P450 oxidation (e.g., t1/2_{1/2} increases from 2.1 to 5.3 hrs in liver microsomes) .
  • Sulfonyl group modification : Replace morpholine with piperidine to reduce renal clearance; logD decreases from 2.8 to 2.3, enhancing plasma retention .

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